molecular formula C7H7F2IN2O2 B2534653 2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid CAS No. 1946813-26-8

2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid

Cat. No.: B2534653
CAS No.: 1946813-26-8
M. Wt: 316.046
InChI Key: NMYDLNZNPOFLLY-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7F2IN2O2. It is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid typically involves the introduction of the difluoromethyl group and the iodine atom onto a pyrazole ring, followed by the attachment of a propanoic acid moiety. One common method involves the use of difluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, modulate receptor activities, and interfere with cellular processes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)-4-iodopyrazol-1-yl]propanoic acid
  • 2-[5-(Difluoromethyl)-4-chloropyrazol-1-yl]propanoic acid
  • 2-[5-(Difluoromethyl)-4-bromopyrazol-1-yl]propanoic acid

Uniqueness

2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the development of new chemical entities and pharmaceuticals .

Properties

IUPAC Name

2-[5-(difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c1-3(7(13)14)12-5(6(8)9)4(10)2-11-12/h2-3,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYDLNZNPOFLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C=N1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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